molecular formula C26H25N3O3 B11030173 2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone

2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone

Cat. No.: B11030173
M. Wt: 427.5 g/mol
InChI Key: RVABEOPNBPVANZ-UHFFFAOYSA-N
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Description

2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone is a complex organic compound that features a combination of indole, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Derivative: Starting with 2-methyl-1H-indole, the indole nucleus is functionalized at the 3-position through electrophilic substitution reactions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting 1-(2-furylcarbonyl)piperazine with the indole derivative under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the indole-piperazine intermediate with a phenyl ethanone derivative, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone involves its interaction with various molecular targets. These include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-furylcarbonyl)piperazino]-1-(1H-indol-3-yl)-2-phenyl-1-ethanone: Similar structure but lacks the methyl group on the indole ring.

    2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-propanone: Similar structure but with a propanone instead of ethanone.

Uniqueness

The presence of the 2-methyl group on the indole ring and the specific arrangement of the furan and piperazine moieties make 2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone unique. This unique structure contributes to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone

InChI

InChI=1S/C26H25N3O3/c1-18-23(20-10-5-6-11-21(20)27-18)25(30)24(19-8-3-2-4-9-19)28-13-15-29(16-14-28)26(31)22-12-7-17-32-22/h2-12,17,24,27H,13-16H2,1H3

InChI Key

RVABEOPNBPVANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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